molecular formula C7H5F2I B7973736 1,3-Difluoro-2-iodo-4-methylbenzene

1,3-Difluoro-2-iodo-4-methylbenzene

Cat. No.: B7973736
M. Wt: 254.02 g/mol
InChI Key: WHKODHBVDPJZAA-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-4-methylbenzene is a halogenated aromatic compound characterized by fluorine atoms at positions 1 and 3, an iodine atom at position 2, and a methyl group at position 4 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₇H₅F₂I, with a molecular weight of 254.02 g/mol (estimated). The iodine atom enhances reactivity in cross-coupling reactions, while fluorine and methyl groups modulate electron density and steric hindrance .

Properties

IUPAC Name

1,3-difluoro-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKODHBVDPJZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The iodine atom’s presence makes the compound more reactive towards electrophiles, facilitating reactions such as electrophilic aromatic substitution. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1,3-Difluoro-2-iodo-4-methylbenzene with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Properties
This compound C₇H₅F₂I 254.02 F (1,3), I (2), CH₃ (4) N/A High halogen reactivity
1,3-Difluoro-5-iodo-2-methoxybenzene C₇H₅F₂IO 270.02 F (1,3), I (5), OCH₃ (2) N/A Polar due to methoxy group
a-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 Br (2), F (3,5), CH₃ (4) 65 Lower MW, bromine substitution
1-(Difluoromethyl)-4-iodobenzene C₇H₅F₂I 254.02 CF₂H (1), I (4) N/A Isomeric, differing substituents
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene C₈H₆ClF₂IO 318.49 Cl (2), OCF₂ (3), I (4), CH₃ (1) N/A Higher MW, complex substituents

Key Observations :

  • Molecular Weight : The methyl and iodine substituents in the target compound result in a moderate molecular weight (254.02 g/mol). Bulkier groups, such as methoxy (270.02 g/mol) or chlorine/difluoromethoxy (318.49 g/mol), increase molecular weight significantly .
  • Substituent Effects: Methoxy (OCH₃) and difluoromethoxy (OCF₂) groups introduce polarity, altering solubility and reactivity compared to the non-polar methyl group .
  • Halogen Influence : Iodine’s large atomic radius and low electronegativity enhance susceptibility to nucleophilic substitution, whereas bromine (in a-Bromo-3,5-difluorotoluene) offers intermediate reactivity .
Electrophilic Aromatic Substitution (EAS) :
  • The methyl group in this compound is electron-donating, activating the ring toward EAS at positions ortho/para to itself. However, fluorine’s electron-withdrawing nature deactivates adjacent positions, directing reactivity to the iodine-bearing site .
  • In contrast, 1-(Difluoromethyl)-4-iodobenzene (95% similarity) has a strong electron-withdrawing CF₂H group, further deactivating the ring and reducing EAS reactivity compared to the target compound .
Cross-Coupling Reactions :
  • The iodine atom in this compound facilitates Suzuki-Miyaura and Ullmann couplings. Analog 1-Iodo-2-(trifluoromethyl)benzene (91% similarity) exhibits slower coupling due to the steric hindrance of the trifluoromethyl group .

Biological Activity

1,3-Difluoro-2-iodo-4-methylbenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms and one iodine atom on a methyl-substituted benzene ring. The unique combination of halogens can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include halogenation and substitution processes. Common methods include:

  • Halogenation : Utilizing iodine and fluorine sources to introduce the respective halogens onto the benzene ring.
  • Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Case Study 1 : A study investigated the antibacterial effects of halogenated benzenes against various bacterial strains, revealing minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that analogs can inhibit cell proliferation in cancer cell lines:

  • Case Study 2 : A related compound demonstrated significant antiproliferative effects against HeLa and A549 cancer cells, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors by binding to active sites, thus disrupting normal cellular functions.
  • DNA Interaction : Some studies suggest that similar compounds might intercalate into DNA or induce oxidative stress, leading to apoptosis in cancer cells.

Research Findings

Biological ActivityRelated CompoundMIC/IC50 Values
Antibacterial1,3-DifluorobenzeneMIC = 62.5 µg/mL (against E. coli)
Anticancer1,3-DifluorobenzeneIC50 = 226 µg/mL (against HeLa cells)

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